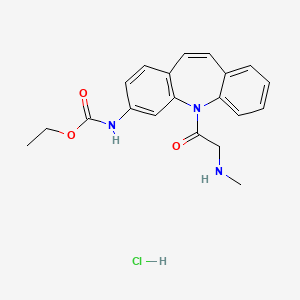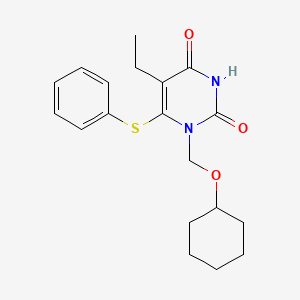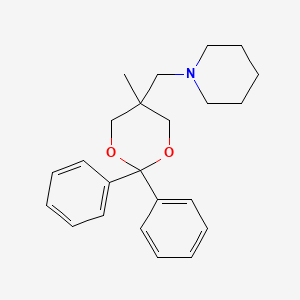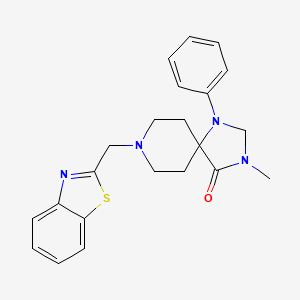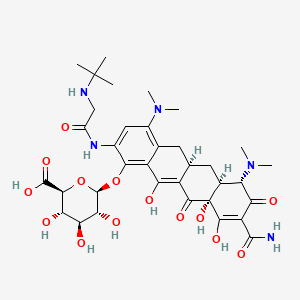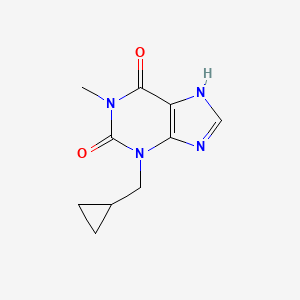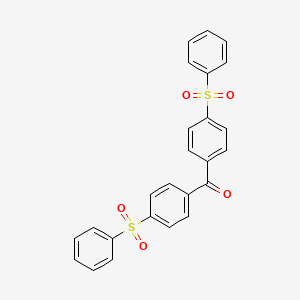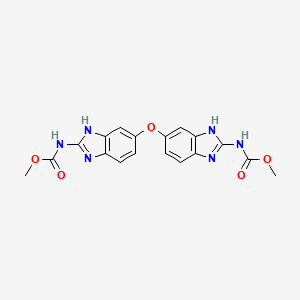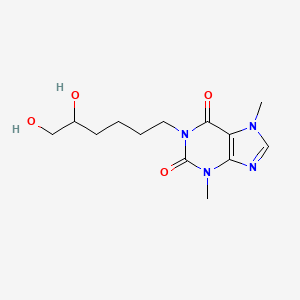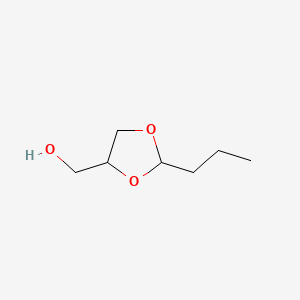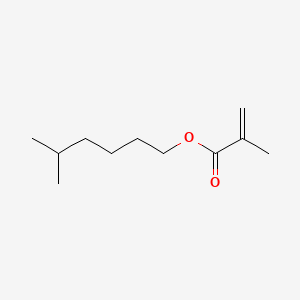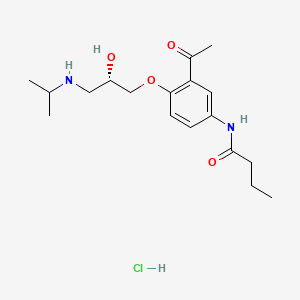
Acebutolol hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acebutolol hydrochloride, (S)- is a selective beta-1 adrenergic receptor antagonist, commonly used in the management of hypertension and ventricular premature beats in adults . It is a cardioselective beta-blocker with mild intrinsic sympathomimetic activity, which means it can slightly stimulate beta receptors while blocking them . This compound is known for its stabilizing and quinidine-like effects on cardiac rhythm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acebutolol hydrochloride can be synthesized through a multi-step process involving the reaction of 3-acetyl-4-hydroxyacetophenone with isopropylamine to form the intermediate, which is then reacted with butyryl chloride to yield acebutolol . The final step involves the conversion of acebutolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of acebutolol hydrochloride involves similar synthetic routes but on a larger scale. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity . The final product is typically purified through recrystallization and other chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acebutolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert acebutolol hydrochloride into its reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of acebutolol, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Acebutolol hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Acebutolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart . This action reduces the heart rate and blood pressure by inhibiting the effects of catecholamines like epinephrine and norepinephrine . The compound’s intrinsic sympathomimetic activity allows it to provide low-grade beta stimulation at rest while acting as a typical beta-blocker during high sympathetic activity .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another selective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.
Metoprolol: A selective beta-1 blocker used for similar indications but with different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with broader effects on beta receptors.
Uniqueness
Acebutolol hydrochloride’s uniqueness lies in its combination of beta-1 selectivity and mild intrinsic sympathomimetic activity, which provides a balance between beta-blockade and minimal stimulation . This makes it particularly useful in patients who may benefit from slight beta receptor stimulation while still requiring beta-blockade .
Propiedades
Número CAS |
96450-12-3 |
|---|---|
Fórmula molecular |
C18H29ClN2O4 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m0./s1 |
Clave InChI |
KTUFKADDDORSSI-RSAXXLAASA-N |
SMILES isomérico |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C.Cl |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


